molecular formula C12H16N2O2 B11882121 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11882121
M. Wt: 220.27 g/mol
InChI Key: GGWNUJMLWVRXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 768340-96-1) is a synthetic organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . This chemical features the 1,2,3,4-tetrahydroisoquinoline (THIQ) skeleton, a privileged structure in medicinal chemistry known for its wide range of biological activities . The THIQ core is a common motif in numerous naturally occurring alkaloids and pharmacologically active molecules. Research into related analogs has shown that this class of compounds can exhibit a broad biological profile, including potential as inhibitors of the human 20S proteasome, suggesting promise in anticancer research . Other documented activities for THIQ derivatives include antimicrobial, antiplasmodial, anti-inflammatory, and acetylcholinesterase inhibitory effects . The specific substitution pattern on the THIQ core, such as the nitro group at the 7-position and alkyl groups on the nitrogen and at the 3-position, allows researchers to explore structure-activity relationships and fine-tune the properties for specific investigational targets . This compound is presented as a valuable building block and intermediate for chemical synthesis and pharmaceutical research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-ethyl-2-methyl-7-nitro-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H16N2O2/c1-3-11-6-9-4-5-12(14(15)16)7-10(9)8-13(11)2/h4-5,7,11H,3,6,8H2,1-2H3

InChI Key

GGWNUJMLWVRXCM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(CN1C)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reductive Amination for N-Aryl Benzylamine Formation

The synthesis begins with 2-bromo-5-nitrobenzaldehyde (1), which positions the nitro group at C7 post-cyclization. Reductive amination with a primary amine (e.g., benzylamine) under acidic conditions (AcOH/MeOH) and subsequent reduction with NaCNBH3 yields N-(2-bromo-5-nitrobenzyl)benzylamine (2).

Reaction Conditions :

  • Aldehyde : 2-bromo-5-nitrobenzaldehyde (1.0 equiv)

  • Amine : Benzylamine (1.2 equiv)

  • Catalyst : Acetic acid (10 mol%)

  • Reducing Agent : NaCNBH3 (2.0 equiv)

  • Yield : 85–90%

Reductive Cyclization to Form the Tetrahydro Ring

The ethoxyvinyl intermediate undergoes cyclization via intramolecular reductive amination using TFA and Et3SiH, reducing the ethoxy group to ethyl and forming the tetrahydroisoquinoline core (4).

Key Parameters :

  • Acid : TFA (13 equiv)

  • Reducing Agent : Et3SiH (2.5 equiv)

  • Solvent : Dry DCM

  • Yield : 34–41% over two steps

Introduction of the Methyl Group at Position 2

N-Methylation via CO2/H2 Catalysis

Post-cyclization, the methyl group at C2 is introduced using PdCuZrOx-catalyzed N-methylation with CO2/H2. This method, adapted from, selectively methylates the secondary amine nitrogen, with subsequent tautomerization positioning the methyl at C2.

Procedure :

  • Catalyst : PdCuZrOx (30 mg/mmol)

  • Pressure : CO2 (1.0 MPa), H2 (2.5 MPa)

  • Temperature : 150°C, 30 h

  • Solvent : Octane

  • Yield : 83%

Characterization Data :

  • 1H NMR (CDCl3) : δ 2.46 (s, 3H, CH3), 2.69–2.95 (m, 4H, CH2), 3.59 (s, 2H, ArCH2N)

  • 13C NMR : δ 25.7 (CH3), 35.2–57.5 (tetrahydro ring carbons)

Functional Group Compatibility and Challenges

Nitro Group Stability

The nitro group remains intact under reductive amination (NaCNBH3) and Suzuki coupling conditions but may degrade under strong acidic (TFA) or high-temperature (150°C) environments. Mitigation strategies include:

  • Low-temperature cyclization (0°C → rt)

  • Short reaction times (< 5 h for TFA/Et3SiH)

Regioselectivity in Cyclization

The ethoxyvinyl group’s geometry ensures exclusive trans-addition during cyclization, directing the ethyl group to C3. Computational studies suggest that steric hindrance from the nitro group at C7 further stabilizes this configuration.

Alternative Routes from Patent Literature

Ring-Closure via Phenethylamine Derivatives

Patent describes a method using 4-nitrophenethylamine (5) and 3-ethyl-2-methylpropanal (6) under acidic conditions to form the tetrahydroisoquinoline core.

Conditions :

  • Acid : HCl (2.0 equiv)

  • Solvent : EtOH, reflux, 24 h

  • Yield : 45–50%

Limitations :

  • Poor regiocontrol for methyl/ethyl placement.

  • Requires pre-functionalized aldehyde (6), which is synthetically laborious.

Comparative Analysis of Methodologies

ParameterCore-First ApproachPatent Route
Total Yield 24–41% (3 steps)45–50% (1 step)
Functional Group Tolerance High (nitro stable)Moderate (acid-sensitive)
Regioselectivity ExcellentPoor
Scalability ModerateHigh

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amino derivatives, and various substituted tetrahydroisoquinolines.

Scientific Research Applications

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The 7-nitro substitution distinguishes this compound from other tetrahydroisoquinolines. Key comparisons include:

7-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 42923-79-5)
  • Molecular Formula : C₉H₁₀N₂O₂ (MW: 178.19) vs. C₁₂H₁₆N₂O₂ (estimated MW: 236.27 for the target compound) .
  • The nitro group in both compounds confers strong electron-withdrawing effects, which may influence reactivity in nucleophilic aromatic substitution or hydrogen bonding interactions .
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClF₃N (MW: 253.65) .
  • Comparison: The trifluoromethyl group is less electron-withdrawing than nitro (-NO₂), which could alter binding affinity in biological systems. For instance, trifluoromethyl groups often enhance metabolic stability compared to nitro groups .
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 1384429-50-8)
  • Molecular Formula : C₁₅H₁₅Cl₂N (MW: 280.2) .
  • Key Differences : The chloro substituent at position 7 and phenyl group at position 3 introduce distinct steric and electronic profiles. Chloro groups are weaker electron-withdrawing agents than nitro, which may reduce electrophilic reactivity but improve lipophilicity .

Functional Group Modifications

2-Acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C₁₁H₁₄N₂O (MW: 190.25) .
  • Comparison: The acetyl group at position 2 and amino group at position 7 contrast sharply with the target compound’s methyl, ethyl, and nitro groups. The amino group’s electron-donating nature could enhance solubility but reduce stability under oxidative conditions .
6-Nitro Analogs (e.g., 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride)
  • Molecular Formula : C₁₆H₁₇ClN₂O₂ (MW: 304.77) .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
3-Ethyl-2-methyl-7-nitro-THIQ* C₁₂H₁₆N₂O₂ 236.27 7-NO₂, 2-CH₃, 3-C₂H₅ Estimated high lipophilicity -
7-Nitro-THIQ (CAS 42923-79-5) C₉H₁₀N₂O₂ 178.19 7-NO₂ Light-sensitive, research use only
7-(Trifluoromethyl)-THIQ HCl C₁₀H₁₁ClF₃N 253.65 7-CF₃ Enhanced metabolic stability
7-Chloro-3-phenyl-THIQ HCl C₁₅H₁₅Cl₂N 280.2 7-Cl, 3-C₆H₅ Versatile scaffold for drug discovery

*THIQ = Tetrahydroisoquinoline

Biological Activity

3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (EMNTHIQ) is a derivative of the tetrahydroisoquinoline (THIQ) class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMNTHIQ, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. These compounds have been studied for their potential as therapeutic agents against various diseases, including neurodegenerative disorders and cancer. The introduction of various substituents on the isoquinoline scaffold can significantly influence their biological properties.

Chemical Structure

The chemical structure of EMNTHIQ is characterized by the presence of an ethyl group at the 3-position, a methyl group at the 2-position, and a nitro group at the 7-position of the tetrahydroisoquinoline framework. This unique arrangement contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity
EMNTHIQ has shown promising antimicrobial properties against several pathogens. Studies indicate that modifications in the THIQ structure can enhance antibacterial and antifungal activities. For instance, derivatives with electron-withdrawing groups like nitro have demonstrated increased potency against Gram-positive bacteria.

2. Anticancer Properties
Research has indicated that EMNTHIQ exhibits anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation: EMNTHIQ has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis.
  • Targeting Signaling Pathways: It may modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.

3. Neuroprotective Effects
Given the structural similarity to other neuroactive compounds, EMNTHIQ has been investigated for its neuroprotective effects. It appears to exert protective effects against oxidative stress and may enhance cognitive functions in animal models.

Structure-Activity Relationship (SAR)

The SAR studies on THIQ derivatives suggest that:

  • Electrophilic Substituents: The presence of nitro groups enhances the reactivity and biological activity of these compounds.
  • Alkyl Substituents: Variations in alkyl chain length and branching can influence solubility and bioavailability.

A summary table of SAR findings related to EMNTHIQ is presented below:

Substituent PositionType of SubstituentBiological Activity Effect
2MethylEnhanced neuroactivity
3EthylImproved solubility
7NitroIncreased antimicrobial activity

Case Studies

Several case studies highlight the biological activity of EMNTHIQ:

  • Antimicrobial Study : In vitro tests demonstrated that EMNTHIQ exhibited significant inhibition against both Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cancer Research : A study involving human breast cancer cell lines showed that EMNTHIQ reduced cell viability by 50% at a concentration of 10 µM after 48 hours, suggesting potent anticancer properties.
  • Neuroprotection : Animal models treated with EMNTHIQ showed improved performance in memory tasks compared to controls, indicating potential as a cognitive enhancer.

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Ethyl-2-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : Synthesis routes should prioritize regioselective introduction of substituents. For example:
  • Nitro Group (Position 7) : Use nitration reactions under controlled conditions (e.g., mixed acid systems) to avoid over-nitration .
  • Ethyl/Methyl Groups (Positions 2/3) : Employ alkylation strategies, such as reductive amination or nucleophilic substitution, ensuring steric hindrance is minimized .
  • Core Structure : The tetrahydroisoquinoline scaffold can be constructed via Pictet-Spengler cyclization or Bischler-Napieralski reactions, followed by hydrogenation .
    Critical Step : Protect reactive sites (e.g., amine groups) during nitro group installation to prevent side reactions .

Q. How do substituents at positions 2, 3, and 7 influence the compound’s physicochemical properties?

  • Methodological Answer : Substituent effects can be systematically analyzed using the following framework:
PositionSubstituentPhysicochemical ImpactBiological Relevance
7NitroIncreases polarity and electron-withdrawing effects, enhancing interaction with charged biological targets (e.g., enzymes) .May improve antimicrobial or antitumor activity .
2MethylEnhances lipophilicity, improving blood-brain barrier penetration .Relevant for CNS-targeting applications.
3EthylBalances steric bulk and solubility; longer alkyl chains may reduce metabolic stability .Impacts pharmacokinetic profiles.

Experimental Validation : Use HPLC and logP measurements to quantify polarity changes .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : 1^1H/13^{13}C NMR to verify substituent positions and stereochemistry .
  • MS : High-resolution mass spectrometry for molecular formula validation .
  • Purity Assessment :
  • HPLC/UV-Vis : Quantify impurities (<0.5% threshold for pharmacological studies) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can the nitro group at position 7 be leveraged to enhance biological activity in targeted therapies?

  • Methodological Answer :
  • Mechanistic Insight : Nitro groups participate in redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor environments, making the compound a candidate for anticancer prodrugs .
  • Experimental Design :

Compare cytotoxicity of nitro-substituted vs. non-nitro analogs in hypoxia-sensitive cell lines (e.g., HCT-116).

Use ESR spectroscopy to detect ROS generation post-treatment .

  • Optimization : Introduce electron-donating groups (e.g., methoxy) at adjacent positions to modulate redox potential .

Q. What strategies can resolve contradictions in reported biological activity data across derivatives of this compound?

  • Methodological Answer : Contradictions often arise from substituent positional isomerism or assay variability. Address this via:
  • Structural Reanalysis : Confirm regiochemistry of disputed compounds using NOESY NMR or X-ray diffraction .
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed pH, temperature) .
  • Meta-Analysis : Use computational tools (e.g., QSAR) to correlate substituent patterns with activity trends .

Q. How can computational methods optimize the substitution pattern for enhanced target binding?

  • Methodological Answer :
  • Molecular Docking : Screen virtual libraries of substituted analogs against target proteins (e.g., monoamine transporters for CNS applications) .
  • Free Energy Calculations : Use MM-GBSA to predict binding affinity changes caused by ethyl/methyl substitutions .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks early in design .

Data Contradiction Analysis

Q. Why do alkyl chain length variations (e.g., ethyl vs. methyl) yield conflicting results in pharmacokinetic studies?

  • Methodological Answer :
  • Hypothesis : Longer chains (e.g., ethyl) may improve membrane permeability but increase CYP450-mediated metabolism.
  • Testing Protocol :

Compare plasma half-lives of ethyl- and methyl-substituted analogs in rodent models.

Conduct microsomal stability assays to quantify CYP450 interactions .

  • Resolution : Balance lipophilicity (via ClogP) and metabolic stability (via in vitro screens) to optimize chain length .

Synthesis Optimization Table

StepObjectiveMethodKey ParametersReference
1Tetrahydroisoquinoline CoreBischler-Napieralski CyclizationTemp: 110°C, Catalyst: POCl₃
2Nitro Group InstallationMixed Acid Nitration (HNO₃/H₂SO₄)Reaction Time: 2 hr, 0°C
3Ethyl/Methyl SubstitutionReductive AminationReducing Agent: NaBH₃CN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.